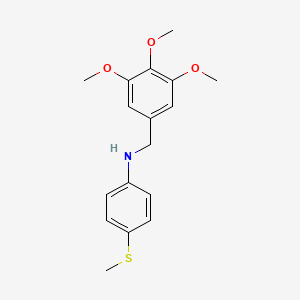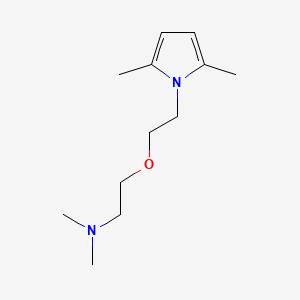
Pyrrole, 1-(2-(2-(dimethylamino)ethoxy)ethyl)-2,5-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrole, 1-(2-(2-(dimethylamino)ethoxy)ethyl)-2,5-dimethyl- is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrole derivatives, including Pyrrole, 1-(2-(2-(dimethylamino)ethoxy)ethyl)-2,5-dimethyl-, often involves multicomponent reactions (MCRs). One common method is the three-component reaction involving ethyl(E)-3-(4-arylamino) acrylates, 2,2-dihydroxy-1-arylethan-1-ones, and malononitrile . This reaction is typically carried out under mild conditions and can be completed in a one-pot process, making it efficient and environmentally friendly.
Industrial Production Methods
Industrial production of pyrrole derivatives may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of catalysts and solvents can be optimized to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
Pyrrole, 1-(2-(2-(dimethylamino)ethoxy)ethyl)-2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: Electrophilic substitution reactions are common, where substituents on the pyrrole ring can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the pyrrole ring.
科学研究应用
Pyrrole, 1-(2-(2-(dimethylamino)ethoxy)ethyl)-2,5-dimethyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: This compound is investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Pyrrole derivatives are used in the production of dyes, sensors, and electronic materials.
作用机制
The mechanism of action of Pyrrole, 1-(2-(2-(dimethylamino)ethoxy)ethyl)-2,5-dimethyl- involves its interaction with specific molecular targets. The dimethylamino and ethoxyethyl groups can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Pyrrole: The parent compound, which lacks the additional functional groups.
2,5-Dimethylpyrrole: A simpler derivative with only methyl groups on the pyrrole ring.
1-(2-(Dimethylamino)ethyl)pyrrole: A derivative with a dimethylaminoethyl group but without the ethoxyethyl group.
Uniqueness
Pyrrole, 1-(2-(2-(dimethylamino)ethoxy)ethyl)-2,5-dimethyl- is unique due to the presence of both dimethylamino and ethoxyethyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, binding affinity, and overall versatility in various applications.
属性
CAS 编号 |
102367-02-2 |
|---|---|
分子式 |
C12H22N2O |
分子量 |
210.32 g/mol |
IUPAC 名称 |
2-[2-(2,5-dimethylpyrrol-1-yl)ethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H22N2O/c1-11-5-6-12(2)14(11)8-10-15-9-7-13(3)4/h5-6H,7-10H2,1-4H3 |
InChI 键 |
XKWKAFIDUXGSFK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(N1CCOCCN(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



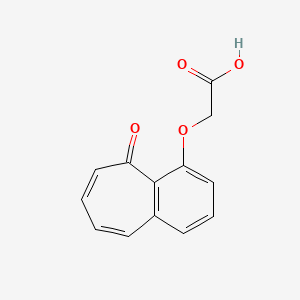
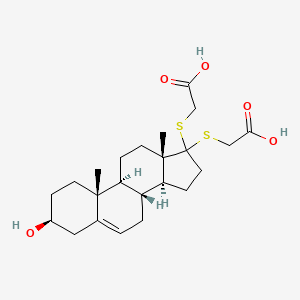
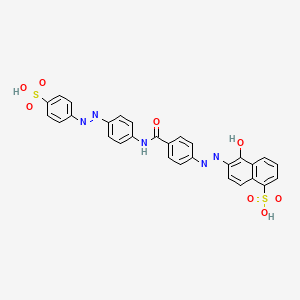

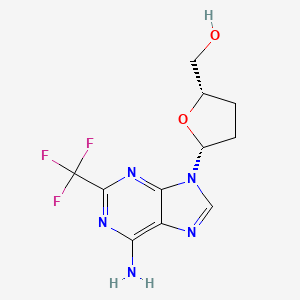
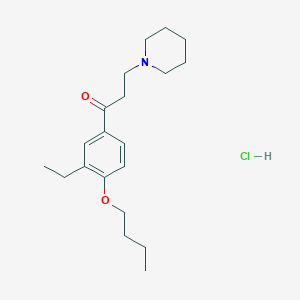
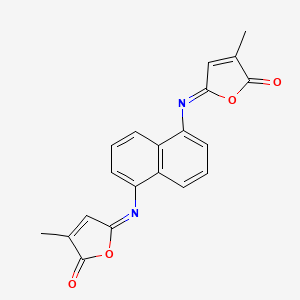
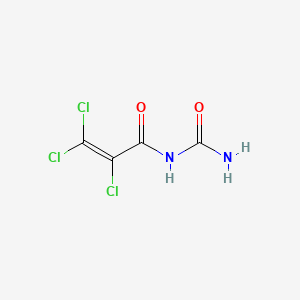
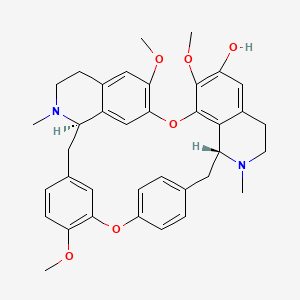
![1-Methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidenemethyl)pyrrolidine](/img/structure/B15195619.png)
![N-[(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]-3-fluorobenzamide](/img/structure/B15195623.png)
![2-[2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl]-9-methyl-3,4-dihydropyrido[3,4-b]indol-1-one](/img/structure/B15195625.png)
